molecular formula C23H16N2O4 B6508072 3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899390-82-0

3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B6508072
CAS No.: 899390-82-0
M. Wt: 384.4 g/mol
InChI Key: QCVQRAAPEASWEA-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a fused heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a furan-2-ylmethyl group at position 3 and a 4-methylphenyl group at position 2. The chromeno-pyrimidine scaffold is structurally distinct due to its planar, conjugated system, which enhances π-π stacking interactions and binding affinity to biological targets.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-14-8-10-15(11-9-14)21-24-22-19(20(26)17-6-2-3-7-18(17)29-22)23(27)25(21)13-16-5-4-12-28-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVQRAAPEASWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a novel derivative of chromeno-pyrimidine that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer, antibacterial, and antioxidant properties.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of furan derivatives with chromeno-pyrimidine frameworks. The structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography.

Table 1: Crystallographic Data of the Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)10.4329(16)
b (Å)11.6208(18)
c (Å)11.8268(18)
β (°)114.257(5)
Volume (ų)1307.3(4)
Z2

2.1 Anticancer Activity

Recent studies have demonstrated that This compound exhibits significant anticancer properties against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against several cancer cell lines including MDA-MB-435 and MDA-MB-468. It showed a notable reduction in cell viability with growth percentages dropping to -13.44% and -2.12%, respectively .
  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells, which is crucial for its anticancer efficacy .

Table 2: Anticancer Activity Results

Cell Line% Growth Inhibition
MDA-MB-435-13.44
MDA-MB-468-2.12
CAKI-150.18

2.2 Antibacterial Activity

The antibacterial potential of this compound has also been evaluated against various bacterial strains:

  • In vitro Studies : The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with significant inhibition zones observed in disk diffusion assays .

Table 3: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Pseudomonas aeruginosa12

3. Antioxidant Properties

The antioxidant activity of the compound has been assessed using various assays:

  • DPPH Assay : The compound exhibited a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent .

Table 4: Antioxidant Activity Results

Assay TypeIC50 (µg/mL)
DPPH Scavenging25

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as an antitumor agent . Studies have indicated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The chromeno-pyrimidine structure is believed to enhance biological activity due to its ability to interact with various biological targets.

Case Study: Antitumor Activity

A study investigated the cytotoxic effects of various chromeno-pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell growth, suggesting that the target compound may possess similar properties due to its structural characteristics .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of furan-containing compounds. The presence of the furan ring in this compound suggests potential efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a screening assay against common pathogens, derivatives of furan-containing pyrimidines were tested for their antimicrobial activity. The results indicated that some compounds showed promising results against resistant strains of bacteria, indicating that the target compound might also exhibit similar antimicrobial effects .

Materials Science

The unique properties of this compound make it suitable for applications in materials science , particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties derived from its conjugated system can be exploited for enhancing light absorption and emission.

Case Study: OLED Applications

A recent study explored the use of chromeno-pyrimidine derivatives in OLED technology. The findings suggested improved efficiency and stability when these compounds were incorporated into device architectures, making them attractive candidates for further research in optoelectronic applications .

Chemical Probes in Biological Research

Due to its ability to selectively bind to specific biological targets, this compound can serve as a chemical probe in biological research. Its structural features allow for modifications that can enhance selectivity and potency towards specific enzymes or receptors.

Case Study: Target Identification

In a study focused on identifying new enzyme inhibitors, researchers utilized derivatives of chromeno-pyrimidines as probes to study enzyme kinetics and binding interactions. This approach provided insights into the mechanism of action and potential therapeutic targets .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound belongs to the chromeno-pyrimidine-dione class, synthesized via cyclocondensation or multi-component reactions (MCRs). Key steps include:

  • Knoevenagel Condensation : Formation of the chromene ring via reaction between 4-hydroxycoumarin derivatives and aldehydes .

  • Michael Addition and Cyclization : Assembly of the pyrimidine-dione core through nucleophilic attack and subsequent dehydration .

  • Functionalization : Introduction of the furan-2-ylmethyl and 4-methylphenyl groups via alkylation or nucleophilic substitution .

Nucleophilic Attack at Carbonyl Groups

The dione moiety (C4 and C5 carbonyls) is reactive toward nucleophiles:

  • With Amines : Forms carbamoyl derivatives (e.g., N-substituted tetraones) .

  • With Alcohols : Undergoes esterification under acidic conditions .

Electrophilic Substitution on the Furan Ring

The furan-2-ylmethyl group participates in:

  • Halogenation : Bromination at the α-position of the furan ring under mild conditions .

  • Cross-Coupling : Suzuki-Miyaura coupling for aryl group introduction .

Ring-Opening Reactions

Under strong acidic/basic conditions, the chromene ring may undergo hydrolysis, yielding phenolic intermediates .

Spectral Characterization

Data inferred from analogous compounds :

Technique Key Signals
¹H NMR - Furan protons: δ 6.2–7.5 (multiplet)
- 4-Methylphenyl: δ 2.35 (s, 3H), 7.2–7.4 (m, 4H)
- Chromene protons: δ 5.8 (s, 1H), 6.9–7.1 (m, 2H)
¹³C NMR - Dione carbonyls: δ 165–170
- Furan carbons: δ 110–150
IR - C=O stretches: 1700–1750 cm⁻¹
HRMS [M+H]⁺: Calculated for C₂₄H₁₈N₂O₆: 430.42; Observed: 430.43

Catalytic and Solvent Systems

  • Catalysts : L-proline (for asymmetric induction) , acetic acid (for cyclization) .

  • Solvents : Water (green chemistry) , DMSO-1,2-dichloroethane (high polarity) .

  • Conditions : Microwave irradiation (reduced reaction time) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data inferred) .

  • Photostability : Susceptible to UV-induced ring-opening due to the chromene moiety .

Comparison with Similar Compounds

Table 1: Structural Features of Chromeno-Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Features Reference
Target Compound Chromeno[2,3-d]pyrimidine-4,5-dione 3-[(furan-2-yl)methyl], 2-(4-methylphenyl) Furan and methylphenyl substituents enhance lipophilicity; dione groups improve hydrogen bonding -
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno[4,3-d]pyrazolo-pyridine fused with thieno-pyrimidine Thieno[2,3-d]pyrimidine, phenyl, methyl Hybrid structure combining coumarin, pyrazole, and thieno-pyrimidine moieties; synthesized via FeCl3-SiO2 catalysis (75% yield)
2-(2-Fluorophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione Chromeno[2,3-d]pyrimidine-4,5-dione 2-Fluorophenyl, 2-phenylethyl Fluorine substituent increases metabolic stability; phenylethyl group may enhance CNS penetration
5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione Chloro, methyl, fluorophenyl Thiophene-based core with halogen substituents; potential antibacterial/anticancer activity

Key Observations :

  • The target compound’s furan and methylphenyl substituents contrast with halogenated or thiophene-containing analogs, which may alter electronic properties and target selectivity.
  • Chromeno-pyrimidine derivatives fused with pyrazolo or thieno systems (e.g., ) exhibit enhanced bioactivity due to synergistic pharmacophore effects.

Key Observations :

  • Solvent-free and ultrasound-assisted protocols (e.g., ) offer eco-friendly advantages compared to traditional reflux methods.

Table 3: Reported Activities of Structural Analogs

Compound Class Biological Activity Notable Findings Reference
Chromeno[2,3-d]pyrimidines (e.g., 4c, 4e) Antibacterial, Antioxidant Compounds 4c and 4e showed MIC values of 8 µg/mL against S. aureus; DPPH scavenging IC50 = 12–18 µM
Thieno[2,3-d]pyrimidine hybrids Anticancer, Anti-inflammatory Hybrids demonstrated IC50 = 1.5–5 µM against MCF-7 cells
Thieno[2,3-d]pyrimidine-2,4-diones Antibacterial Substituted derivatives inhibited E. coli growth at 10 µg/mL

Key Observations :

  • Thieno-pyrimidine hybrids show stronger anticancer activity, likely due to thiophene’s role in intercalation or kinase inhibition .

Preparation Methods

Electrochemical One-Pot Three-Component Synthesis

The electrochemical approach offers an environmentally benign route for synthesizing chromeno[2,3-d]pyrimidine derivatives. This method employs a one-pot reaction involving barbituric acid derivatives, 1,3-cyclic diketones, and aldehydes under mild conditions . Tetra-nn-butyl ammonium iodide (TBAI) serves as both an electrolyte and a catalyst in aqueous media, enabling efficient electron transfer at room temperature.

For the target compound, 4-methylbenzaldehyde introduces the 4-methylphenyl group, while furfuraldehyde could theoretically contribute the furan moiety. However, simultaneous incorporation of both substituents may require a four-component reaction, necessitating further optimization of stoichiometry and reaction dynamics. The electrochemical method achieves yields of 88–90% for analogous structures, with characterization via IR, NMR, and mass spectrometry confirming product purity .

Table 1: Reaction Conditions for Electrochemical Synthesis

ParameterDetails
ReactantsBarbituric acid, 1,3-cyclohexanedione, 4-methylbenzaldehyde, furfuraldehyde
Catalyst/ElectrolyteTBAI (10 mol%)
SolventWater
TemperatureRoom temperature
Reaction Time3–4 hours
Yield88–90% (for analogous compounds)

Two-Step Synthesis via 2-Amino-3-Cyano-4H-Chromenes Intermediate

This method involves sequential condensation and cyclization steps . First, 2-amino-3-cyano-4H-chromenes are synthesized via microwave-assisted condensation of resorcinol, malononitrile, and 4-methylbenzaldehyde. The intermediate is subsequently cyclized using acetic anhydride to form the pyrimidine ring.

The furan-2-ylmethyl group is introduced via post-cyclization alkylation. For instance, treating the cyclized product with furfuryl bromide in the presence of a base like potassium carbonate facilitates nucleophilic substitution at the pyrimidine nitrogen. This step demands careful control of reaction time and temperature to avoid side reactions.

Table 2: Optimization of Two-Step Synthesis

StepConditions
Intermediate SynthesisMicrowave irradiation, 5 minutes
CyclizationAcetic anhydride, 6 hours, reflux
AlkylationFurfuryl bromide, K₂CO₃, DMF, 80°C, 12 hours
Overall Yield75–82%

Catalyst-Assisted Synthesis Using NiFe₂O₄@SiO₂ Under Ultrasonic Irradiation

Magnetic nanoparticle catalysts, such as NiFe₂O₄@SiO₂ grafted with sulfonic acid groups, enhance reaction efficiency under ultrasonic irradiation . Although originally developed for chromeno[4,3-d]pyrido[1,2-a]pyrimidines, this method is adaptable to the target compound by substituting 2-aminopyridine with furfurylamine.

Ultrasonic waves (40 kHz) promote rapid mass transfer, reducing reaction times to 30–45 minutes. The catalyst is recoverable via magnetic separation and reusable for up to five cycles without significant activity loss.

Table 3: Catalyst Performance Metrics

MetricValue
Catalyst Loading15 mg/mL
Ultrasonic Frequency40 kHz
Temperature60°C
Yield (Cycle 1)91%
Yield (Cycle 5)85%

Multistep Condensation and Cyclization Reactions

Industrial-scale production often employs multistep protocols involving sequential condensation, cyclization, and functionalization . For example, furan-2-carbaldehyde undergoes Knoevenagel condensation with malononitrile and 4-methylbenzaldehyde to form a chromene intermediate. Subsequent cyclization with urea or thiourea under acidic conditions yields the pyrimidine core.

Table 4: Industrial-Scale Synthesis Parameters

StageDetails
CondensationEthanol, piperidine, reflux
CyclizationH₂SO₄, 100°C, 8 hours
PurificationRecrystallization (ethanol/water)
Purity>98% (HPLC)

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
ElectrochemicalEco-friendly, high yieldLimited substrate flexibility
Two-StepScalable, modularMultiple purification steps
Catalyst-AssistedRapid, reusable catalystHigh equipment costs
MultistepHigh purity, industrial viabilityLengthy reaction sequence

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTimeYield RangeReference
Microwave-assistedPTSA, ethanol10–30 min70–85%
Multicomponent (PTSA)PTSA, DMF/ethanol2–4 hours65–80%
Thermal cyclizationAcetic acid, reflux6–12 hours50–70%

Basic Question: How is the structural identity of this compound validated in academic research?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • Single-Crystal X-ray Diffraction (SC-XRD) : and emphasize SC-XRD as the gold standard for unambiguous structural determination, providing bond lengths, angles, and packing arrangements. For example, SC-XRD resolved the anti-periplanar conformation of a related chromeno-pyrimidine derivative .
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. details assignments for aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) in similar compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas. For instance, used HRMS to confirm the [M+H]⁺ ion of a pyrimidine derivative with <2 ppm error .

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Optimization involves systematic variation of parameters:

  • Catalyst Screening : and show that Brønsted acids (e.g., PTSA) outperform Lewis acids in cyclocondensation. A 10 mol% PTSA load in ethanol maximizes protonation of intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions. achieved 80% yield in ethanol vs. 65% in DMF due to reduced byproduct formation .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, catalyst load, and time. ’s computational reaction path search methods can predict optimal conditions before lab validation .

Advanced Question: How to resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:
Discrepancies often arise from:

  • Substituent Effects : demonstrates that minor changes (e.g., replacing a furan with a phenyl group) drastically alter antimicrobial activity. For example, a 2-furylmethyl substituent increased activity against S. aureus by 4-fold compared to phenyl analogs .
  • Assay Variability : Standardize bioassay protocols (e.g., broth microdilution vs. disk diffusion) and control for cell line/passage number. Triplicate measurements with positive/negative controls are essential.
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to correlate substituent orientation with target binding. ’s quantum chemical methods can identify key interactions (e.g., hydrogen bonding with bacterial DNA gyrase) .

Q. Table 2: Impact of Substituents on Biological Activity

SubstituentTarget MicroorganismMIC (µg/mL)Reference
2-FurylmethylS. aureus8.0
4-MethylphenylE. coli32.0
3-ChlorophenylC. albicans16.0

Advanced Question: What computational strategies support the design of novel chromeno-pyrimidine derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : employs density functional theory (DFT) to predict transition states and reaction pathways. For example, B3LYP/6-31G(d) optimizes geometries and calculates Gibbs free energy barriers for cyclization steps .
  • ADMET Prediction : Tools like SwissADME or pkCSM assess drug-likeness. ’s compound showed high gastrointestinal absorption (HIA >90%) and moderate LogP (2.5–3.5), aligning with Lipinski’s rules .
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions over time (e.g., 100 ns MD runs) to evaluate binding stability. GROMACS or AMBER are commonly used for this purpose.

Advanced Question: How to address challenges in crystallizing this compound for SC-XRD analysis?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation. achieved crystallization of a pyrimidine derivative using a 1:1 ethanol/water mixture .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C promotes nucleation. reports successful crystal growth at 293 K with a 0.002 Å mean C–C bond deviation .
  • Additive Screening : Introduce trace additives (e.g., hexane or ethyl acetate) to modify crystal lattice interactions.

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